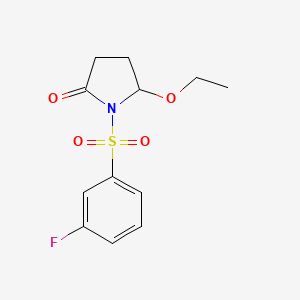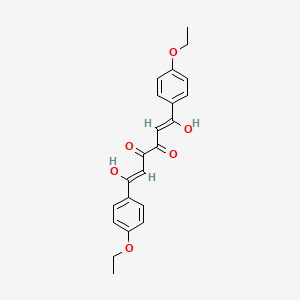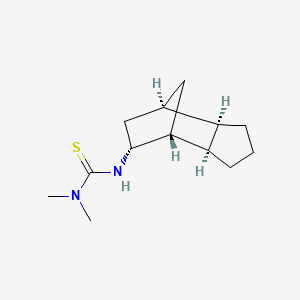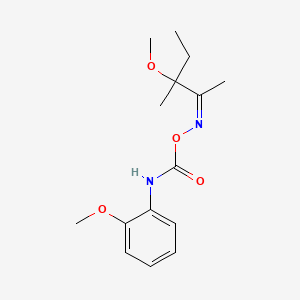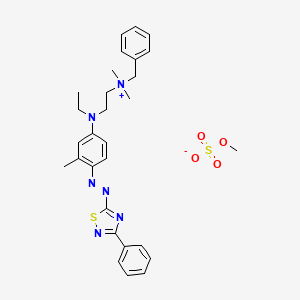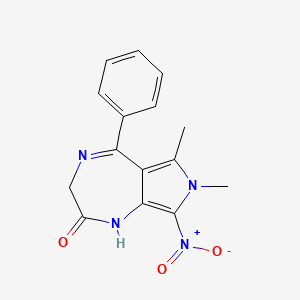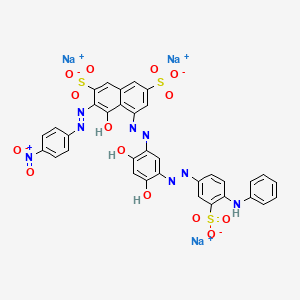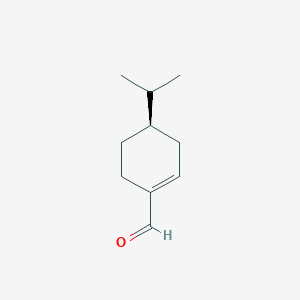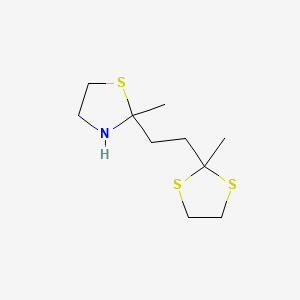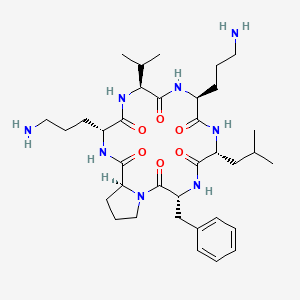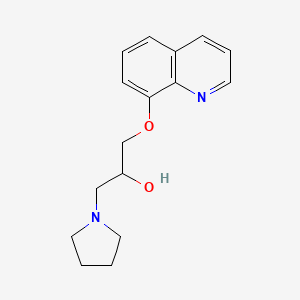
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is known for its diverse biological activities and is used in various scientific research fields. Its unique structure, which includes a benzimidazole core and a quinoline moiety, contributes to its wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- can be achieved through several methods. One common approach is the cyclocarbonylation of 1,2-diaminobenzenes. This method involves the use of reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . These reactions typically require controlled or inert reaction conditions, high temperatures, and long reaction times. The products are usually isolated in good yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as reagents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or quinoline moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, blocking the action of histamine and modulating neurotransmitter release in the central nervous system . Additionally, its inhibition of tubulin polymerization disrupts microtubule formation, affecting cell division and growth.
相似化合物的比较
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
Uniqueness
Compared to similar compounds, 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- stands out due to its unique combination of a benzimidazole core and a quinoline moiety. This structural feature enhances its biological activity and broadens its range of applications in scientific research and industry.
属性
CAS 编号 |
89660-05-9 |
|---|---|
分子式 |
C17H12ClN3O |
分子量 |
309.7 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-3-quinolin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C17H12ClN3O/c1-20-14-8-7-12(18)10-15(14)21(17(20)22)16-9-6-11-4-2-3-5-13(11)19-16/h2-10H,1H3 |
InChI 键 |
GKWMGCZJBZTXAR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




